molecular formula C18H21NO6 B12858345 N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide

Cat. No.: B12858345
M. Wt: 347.4 g/mol
InChI Key: QJRYPNZYBXWKEV-UYTYNIKBSA-N
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Description

1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside is a synthetic carbohydrate derivative often used as a substrate in galactosidase assays for the detection of bacterial contamination. It is a fluorogenic compound that reacts with enzymes to produce light, making it useful in diagnostic tests and biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside typically involves the glycosylation of 1-naphthol with 2-acetamido-2-deoxy-b-D-galactopyranosyl chloride. The reaction is carried out in the presence of a base such as silver carbonate or silver oxide to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents like dichloromethane or chloroform and are conducted under inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by galactosidase enzymes, leading to the cleavage of the glycosidic bond.

    Oxidation: Can be oxidized under specific conditions to form corresponding naphthoquinones.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using galactosidase under physiological conditions (pH 7.0, 37°C).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Produces 1-naphthol and 2-acetamido-2-deoxy-b-D-galactose.

    Oxidation: Forms naphthoquinones.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside is widely used in scientific research, including:

    Chemistry: As a substrate in enzymatic assays to study galactosidase activity.

    Biology: In bacterial detection assays to identify contamination in samples.

    Medicine: In antibiotic treatment research to evaluate the efficacy of galactosidase inhibitors.

    Industry: Used in quality control processes to detect bacterial contamination in food and pharmaceutical products.

Mechanism of Action

The compound exerts its effects primarily through enzymatic hydrolysis. When used as a substrate in galactosidase assays, the enzyme cleaves the glycosidic bond, releasing 1-naphthol, which can be detected fluorometrically. This reaction is specific to galactosidase, making it a valuable tool for detecting bacterial contamination.

Comparison with Similar Compounds

    4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside: Another substrate used in galactosidase assays but produces a chromogenic rather than fluorogenic signal.

    5-Bromo-4-chloro-3-indolyl N-acetyl-b-D-galactosaminide: Used in similar assays but has different detection properties.

Uniqueness: 1-Naphthyl 2-acetamido-2-deoxy-b-D-galactopyranoside is unique due to its fluorogenic properties, which provide higher sensitivity and specificity in detection assays compared to chromogenic substrates.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide

InChI

InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16+,17-,18-/m1/s1

InChI Key

QJRYPNZYBXWKEV-UYTYNIKBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=CC3=CC=CC=C32)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC3=CC=CC=C32)CO)O)O

Origin of Product

United States

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